molecular formula C19H28N2O4 B2436443 Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate CAS No. 929833-39-6

Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate

Cat. No.: B2436443
CAS No.: 929833-39-6
M. Wt: 348.443
InChI Key: SYMTYHNCSQOSEU-UHFFFAOYSA-N
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Description

Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methoxybenzyl group, and a carbamoyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the cyclohexyl intermediate.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative, forming the final carbamoyl intermediate.

    Esterification: The final step involves the esterification of the carbamoyl intermediate with methanol, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl [1-({[(4-methoxyphenyl)carbamoyl]amino}methyl)cyclohexyl]acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl [1-({[(4-ethoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

methyl 2-[1-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-24-16-8-6-15(7-9-16)13-20-18(23)21-14-19(12-17(22)25-2)10-4-3-5-11-19/h6-9H,3-5,10-14H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMTYHNCSQOSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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